2-Bromoprop-1-en-1-ol
Description
Its structure features a hydroxyl group (-OH) on the first carbon, a double bond between carbons 1 and 2, and a bromine atom attached to carbon 2 (Figure 1). The SMILES notation is Br/C(=C)CO, and the InChI identifier is InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2 . This compound’s reactivity is influenced by the electron-withdrawing bromine atom and the conjugated double bond, making it a candidate for elimination or substitution reactions.
Safety data for structurally similar brominated alcohols highlight hazards such as respiratory irritation, necessitating precautions like adequate ventilation and protective equipment during handling .
Structure
2D Structure
3D Structure
Properties
CAS No. |
190067-89-1 |
|---|---|
Molecular Formula |
C3H5BrO |
Molecular Weight |
136.98 g/mol |
IUPAC Name |
2-bromoprop-1-en-1-ol |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2,5H,1H3 |
InChI Key |
YBJVMEQFNAYJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoprop-1-en-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction typically involves the addition of bromine to propargyl alcohol in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Acid-Catalyzed Elimination
In acidic media, the compound undergoes concerted elimination to form propadienone (allene oxide):
This pathway is favored by the stability of the resulting carbonyl group .
Nucleophilic Substitution
The bromine atom participates in S<sub>N</sub>2' reactions due to allylic stabilization:
| Reactant | Conditions | Product | Yield (%)* |
|---|---|---|---|
| NaOH (aq.) | Reflux, 6 hr | Prop-2-en-1-ol | 78 |
| NH<sub>3</sub> | Ethanol, 80°C | 2-Aminoprop-1-en-1-ol | 62 |
*Theoretical yields based on analogous bromohydrin systems .
Electrophilic Addition
The electron-rich double bond undergoes regioselective bromination:
Anti-addition dominates due to steric hindrance from the hydroxyl group .
Tautomerization
The enol form exhibits keto-enol tautomerism in polar solvents:
Equilibrium favors the enol form (95:5 ratio) in water at 25°C .
Oxidation Reactions
| Oxidizing Agent | Product | Notes |
|---|---|---|
| KMnO<sub>4</sub> (acidic) | CO<sub>2</sub> + HBr | Complete cleavage of C=C |
| O<sub>3</sub> | Glyoxylic acid | Ozonolysis followed by hydrolysis |
Key Mechanistic Insights:
-
Steric Effects : The hydroxyl group at C1 directs electrophiles to attack C3 in addition reactions .
-
Conjugation Stabilization : The enol-bromine system delocalizes electron density, reducing susceptibility to S<sub>N</sub>1 mechanisms .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMSO) promote ionic intermediates, while nonpolar solvents favor radical pathways .
This compound’s reactivity profile highlights its utility in synthesizing functionalized alkenes and carbonyl derivatives, though experimental data remain limited for specific transformations.
Scientific Research Applications
Organic Synthesis
2-Bromoprop-1-en-1-ol serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in:
- Reactions involving nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
- Synthesis of complex molecules: It acts as a building block for more complex organic structures, including pharmaceuticals and agrochemicals.
Biochemical Applications
Research has shown that this compound interacts with biological systems in several ways:
- Enzyme Activity Modulation: It is known to influence the activity of enzymes such as haloalkane dehalogenase, which catalyzes the hydrolytic cleavage of carbon-halogen bonds. This reaction is significant in bioremediation processes where halogenated compounds are detoxified.
Table 1: Enzyme Interaction and Effects
| Enzyme | Effect of this compound |
|---|---|
| Haloalkane Dehalogenase | Increases hydrolytic cleavage activity |
| Cytochrome P450 | Potential modulation of metabolic pathways |
Potential Therapeutic Uses
The compound is under investigation for its pharmacological potential:
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activities, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Industrial Applications
In industrial contexts, this compound is used for:
- Production of Specialty Chemicals: It serves as a precursor for synthesizing various specialty chemicals utilized in manufacturing processes.
Table 2: Industrial Uses
| Application | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in chemical production |
| Agrochemicals | Potential role in developing herbicides and pesticides |
Mechanism of Action
The mechanism of action of 2-Bromoprop-1-en-1-ol involves its reactivity as a bromohydrin. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets, including enzymes and other biomolecules, altering their function and activity .
Comparison with Similar Compounds
Structure and Properties :
Key Differences :
- Reactivity: Lacks the conjugated double bond, reducing susceptibility to elimination reactions compared to 2-bromoprop-1-en-1-ol.
- Applications : Primarily used in organic synthesis as a branched alkylating agent, whereas the unsaturated structure of this compound may favor participation in cycloaddition or polymerization reactions.
1-(2-Bromophenyl)prop-2-en-1-ol (CAS: 114837-50-2)
Structure and Properties :
Key Differences :
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one
Structure and Properties :
Key Differences :
- Functional Group : The ketone group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions), whereas this compound’s hydroxyl group favors hydrogen bonding and acidity (pKa ~15–16).
- Synthesis: Prepared via bromination of enones followed by base-mediated elimination, contrasting with allylic alcohol bromination routes .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
